molecular formula C13H12N2O2S2 B2639286 6-ethyl-3-(furan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 743452-29-1

6-ethyl-3-(furan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2639286
CAS No.: 743452-29-1
M. Wt: 292.37
InChI Key: GZYGTPKLJVNLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bioisosteric Rationale: Structural Analogy to Purine Bases

The thieno[2,3-d]pyrimidine scaffold is a bicyclic heterocycle comprising a fused thiophene and pyrimidine ring. Its structural resemblance to purine bases, such as adenine and guanine, positions it as a bioisostere capable of interacting with enzymes and receptors evolved to recognize endogenous purines. This mimicry arises from the scaffold’s ability to replicate the hydrogen-bonding patterns and aromatic geometry of purines, enabling competitive inhibition or modulation of purine-binding sites in biological targets. For instance, the sulfur atom in the thiophene ring introduces enhanced hydrophobicity compared to purines, which can improve membrane permeability and target binding affinity.

The bioisosteric replacement of purine’s imidazole ring with a thiophene moiety (Figure 1) reduces metabolic susceptibility while retaining critical pharmacophoric features. This substitution has proven advantageous in designing inhibitors of folate-dependent enzymes like glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), where the scaffold’s planar structure facilitates π-π stacking with cofactor binding pockets. Additionally, the sulfur atom’s electronegativity modulates electronic distribution, enhancing interactions with cysteine or methionine residues in enzyme active sites.

Historical Evolution of Thieno[2,3-d]Pyrimidine-Based Drug Discovery

The exploration of thieno[2,3-d]pyrimidines began in the mid-20th century, driven by their synthetic accessibility and structural versatility. Early synthetic routes, such as the Gould-Jacobs cyclocondensation of thiourea derivatives with α,β-unsaturated ketones, provided foundational access to the core scaffold. These methods enabled the systematic introduction of substituents at the 2-, 3-, and 6-positions, which were later linked to diverse biological activities.

In the 1980s–1990s, researchers recognized the scaffold’s potential in anticancer drug design, particularly as tyrosine kinase inhibitors and antimetabolites. The discovery that 6-substituted derivatives could inhibit folate receptors (FRs) and RFC transporters marked a turning point, highlighting the scaffold’s capacity for selective cellular uptake. For example, 6-ethyl substitutions were found to enhance lipophilicity, improving blood-brain barrier penetration for central nervous system (CNS)-targeted therapies.

The 21st century saw a shift toward multitargeted agents, exemplified by compounds like 6-ethyl-3-(furan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. Innovations in side-chain functionalization, such as furan-2-ylmethyl and sulfanyl groups, enabled dual inhibition of enzymes like GARFTase and serine hydroxymethyltransferase 2 (SHMT2), addressing tumor metabolic dependencies. Concurrently, advances in X-ray crystallography revealed precise binding modes, guiding rational design of derivatives with nanomolar potency.

Recent synthetic breakthroughs, including HATU-mediated coupling and regioselective chlorination, have expanded the chemical space of thieno[2,3-d]pyrimidines, enabling rapid diversification for high-throughput screening. These developments underscore the scaffold’s enduring relevance in addressing unmet medical needs through structural innovation.

Properties

IUPAC Name

6-ethyl-3-(furan-2-ylmethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S2/c1-2-9-6-10-11(19-9)14-13(18)15(12(10)16)7-8-4-3-5-17-8/h3-6H,2,7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYGTPKLJVNLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)NC(=S)N(C2=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-(furan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the cyclization of appropriate thioamide and furan derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-(furan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

Scientific Research Applications

Basic Information

  • IUPAC Name : 6-Ethyl-3-(furan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
  • Molecular Formula : C13H12N2O2S2
  • Molecular Weight : 292.38 g/mol
  • CAS Number : 743452-29-1

Structural Characteristics

The compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity. The presence of the furan ring and sulfanyl group enhances its potential interactions with biological targets.

Antiviral Activity

Recent studies have highlighted the compound's effectiveness against various viral infections. For instance, derivatives of thieno[2,3-d]pyrimidine have shown promising results in inhibiting the replication of viruses such as HIV and Hepatitis C.

Case Study: HIV Inhibition

In a study published in MDPI, compounds similar to this compound demonstrated significant antiviral activity with IC50 values in the low micromolar range against HIV reverse transcriptase. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrimidine ring could enhance antiviral potency .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Thieno[2,3-d]pyrimidines have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: EGFR Targeting

Research published in ACS Omega explored fused thieno[2,3-d]pyrimidines for their anticancer activity against epidermal growth factor receptor (EGFR) wild-type cancers. The study revealed that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, indicating that modifications to the thieno-pyrimidine scaffold could yield potent anticancer agents .

Table 1: Antiviral Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound NameViral TargetIC50 (µM)Reference
Compound AHIV RT0.35
Compound BHCV NS5B0.26
6-Ethyl...HIVTBDTBD

Table 2: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound NameCancer TypeIC50 (µM)Reference
Compound CEGFR WT0.20
Compound DBreast CancerTBDTBD
6-Ethyl...Lung CancerTBDTBD

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogues and their structural/functional differences:

Compound Name Substituents (Positions) Molecular Weight Notable Activities/Properties References
Target Compound 6-Ethyl, 3-(furan-2-ylmethyl), 2-SH 306.37* Not explicitly reported (theoretical) -
3,6-Diethylthieno[2,3-d]pyrimidin-4-one 3-Ethyl, 6-Ethyl, 2-SH 208.28 Antimicrobial (predicted)
5,6-Dimethyl-3-(propan-2-yl)-2-SH derivative 5,6-Dimethyl, 3-Isopropyl, 2-SH 254.37 Research chemical (solubility in DMSO)
3-Ethyl-5-methyl-6-phenyl-2-SH derivative 3-Ethyl, 5-Methyl, 6-Phenyl, 2-SH 302.41 Pharmaceutical intermediate
5-(4-Fluorophenyl)-3-(2-methoxyethyl)-2-SH 5-(4-Fluorophenyl), 3-Methoxyethyl, 2-SH 336.40 TRPA1 inhibition (patented)
Compound XIII (Dihydropyrido derivative) Benzothiazole, Thiophene substituents Not specified Strong antimicrobial activity

*Calculated based on formula C₁₃H₁₄N₂O₂S₂.

Biological Activity

6-Ethyl-3-(furan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound that belongs to the thieno[2,3-d]pyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activities associated with this compound, focusing on its antitumor properties and mechanisms of action.

Antitumor Activity

Recent studies have demonstrated the potent antitumor activity of various thieno[2,3-d]pyrimidine derivatives, including the compound . A comprehensive evaluation was conducted using the NCI 60 cell line panel, which encompasses a diverse range of human tumor cell lines.

In Vitro Efficacy

The compound exhibited significant growth inhibition across multiple cancer cell lines. For instance, in a study assessing a series of thieno[2,3-d]pyrimidine derivatives, compounds structurally similar to this compound showed:

CompoundTGI (µM)GI50 (µM)LC50 (µM)
2016.23.350.1
2367.76.6100

These values indicate that these compounds are significantly more effective than the standard chemotherapeutic agent 5-fluorouracil in inhibiting tumor cell growth .

The mechanism through which thieno[2,3-d]pyrimidines exert their antitumor effects primarily involves the inhibition of the dihydrofolate reductase (DHFR) enzyme. This enzyme is crucial for folate metabolism and nucleotide synthesis, making it a strategic target in cancer therapy.

Binding Affinity and Selectivity

The structural features of thieno[2,3-d]pyrimidines allow them to bind effectively to DHFR. The sulfur atom within the thiophene moiety mimics the binding characteristics of methotrexate (MTX), a well-known DHFR inhibitor. The presence of specific functional groups enhances lipophilicity and facilitates better membrane permeability .

Case Studies

  • Triple-Negative Breast Cancer : A study highlighted the efficacy of thieno[2,3-d]pyrimidine derivatives in targeting triple-negative breast cancer cells by inhibiting key pathways such as EGFR and VEGF signaling .
  • Non-Small Cell Lung Cancer : Another investigation demonstrated that compounds derived from this scaffold showed promising results against non-small cell lung cancer by promoting apoptosis and inhibiting cell proliferation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-ethyl-3-(furan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves decarboxylation or functionalization of thieno[2,3-d]pyrimidinone scaffolds. For example, heating 6-ethyl-2-ethoxycarbonyl derivatives in dimethyl sulfoxide (DMSO) with lithium chloride at 150°C can promote decarboxylation, yielding the target compound . Optimization includes monitoring reaction time, catalyst loading (e.g., LiCl), and solvent polarity to enhance yield (>80%) and minimize side products (e.g., sulfoxide formation). Purity can be assessed via HPLC (≥95%) and NMR .

Q. Which analytical techniques are most effective for structural characterization and purity assessment of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX software for single-crystal structure determination, particularly for resolving tautomeric forms or stereochemical ambiguities .
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d6) to confirm substituent positions (e.g., furan-2-ylmethyl at C3, ethyl at C6) and thiol proton (δ ~13.5 ppm).
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity (>98%) and molecular ion validation .

Advanced Research Questions

Q. How can researchers address discrepancies in TRPA1 inhibition data across in vitro vs. in vivo models for this compound?

  • Methodological Answer :

  • In vitro assays : Use TRPA1-transfected HEK293 cells with calcium flux assays (EC50 values) to measure direct receptor activation.
  • In vivo models : Validate activity in murine pain models (e.g., formalin-induced nociception) while controlling for pharmacokinetic variables (e.g., metabolic stability via liver microsome assays). Discrepancies may arise from off-target effects or bioavailability; mitigate via metabolite profiling (LC-MS/MS) and selective TRPA1 antagonists as controls .

Q. What computational approaches are recommended to predict binding interactions between this compound and TRPA1 receptors?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with TRPA1 homology models (PDB: 3J9P) to identify key binding residues (e.g., Lys-868, Glu-822).
  • MD simulations : GROMACS for assessing stability of ligand-receptor complexes (20 ns trajectories) and binding free energy calculations (MM-PBSA).
  • SAR analysis : Compare with analogs (e.g., 3-amino-2-methyl derivatives ) to map critical pharmacophores (e.g., furan hydrophobicity, thiol-mediated H-bonding) .

Q. How do structural modifications at the C3 (furan-2-ylmethyl) and C6 (ethyl) positions influence physicochemical properties and bioactivity?

  • Methodological Answer :

  • C3 modifications : Replace furan with substituted aryl groups (e.g., 2-fluorophenyl ) to enhance lipophilicity (logP ↑) and blood-brain barrier penetration.
  • C6 modifications : Introduce bulkier alkyl chains (e.g., isopropyl) to improve metabolic stability (t1/2 in human hepatocytes >60 min).
  • Bioactivity correlation : Use SPR (surface plasmon resonance) to measure binding affinity (KD) changes and ADMET predictors (e.g., SwissADME) for solubility/logP optimization .

Q. What strategies mitigate stability issues (e.g., oxidation of the thiol group) during long-term storage?

  • Methodological Answer :

  • Storage conditions : Lyophilize under argon and store at -20°C in amber vials to prevent light-/oxygen-induced degradation.
  • Stabilizers : Add antioxidants (e.g., 0.1% BHT) or complex with cyclodextrins to shield the thiol group.
  • Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting cytotoxicity data in different cell lines for this compound?

  • Methodological Answer :

  • Dose-response profiling : Test across multiple cell lines (e.g., HepG2, HEK293, primary hepatocytes) with MTT assays to identify lineage-specific toxicity (IC50 variability).
  • Mechanistic studies : Use transcriptomics (RNA-seq) to detect stress-response pathways (e.g., Nrf2 activation) and ROS assays to link cytotoxicity to oxidative stress.
  • Positive controls : Compare with known TRPA1 agonists (e.g., AITC) to isolate target-mediated vs. off-target effects .

Experimental Design Considerations

Q. What in vitro and in vivo models are optimal for evaluating the therapeutic potential of this compound in TRPA1-mediated pathologies?

  • Methodological Answer :

  • In vitro : Primary dorsal root ganglion (DRG) neurons with patch-clamp electrophysiology to measure TRPA1 current inhibition.
  • In vivo : Murine models of neuropathic pain (e.g., chronic constriction injury) with von Frey filament testing. Include pharmacokinetic profiling (plasma t1/2, brain penetration) and histopathology for safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.